3,7-Di-tert-butyl-1,5-dinitronaphthalene
Overview
Description
3,7-Di-tert-butyl-1,5-dinitronaphthalene is an organic compound with the molecular formula C({18})H({22})N({2})O({4}). It is characterized by the presence of two tert-butyl groups and two nitro groups attached to a naphthalene ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Di-tert-butyl-1,5-dinitronaphthalene typically involves the nitration of 3,7-di-tert-butylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration.
Starting Material: 3,7-Di-tert-butylnaphthalene
Nitrating Agents: Concentrated nitric acid (HNO({2})SO(_{4}))
Reaction Conditions: Low temperature (0-5°C), controlled addition of nitrating agents
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Nitration: Using industrial nitration reactors with precise temperature control.
Purification: The crude product is purified through recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Di-tert-butyl-1,5-dinitronaphthalene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tert-butyl groups can be substituted under specific conditions, such as using strong acids or bases.
Common Reagents and Conditions
Reduction Reagents: Hydrogen gas (H(_{2})), palladium on carbon (Pd/C)
Substitution Reagents: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide)
Major Products
Reduction: 3,7-Di-tert-butyl-1,5-diaminonaphthalene
Substitution: Various substituted naphthalene derivatives depending on the reagents used
Scientific Research Applications
3,7-Di-tert-butyl-1,5-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Di-tert-butyl-1,5-dinitronaphthalene involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro groups can participate in redox reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,7-Di-tert-butyl-1,5-diaminonaphthalene: Similar structure but with amino groups instead of nitro groups.
3,7-Di-tert-butyl-1,5-dihydroxynaphthalene: Contains hydroxyl groups instead of nitro groups.
Uniqueness
3,7-Di-tert-butyl-1,5-dinitronaphthalene is unique due to its combination of nitro and tert-butyl groups, which confer distinct chemical properties such as stability and reactivity. This makes it particularly useful in various chemical reactions and applications.
Properties
IUPAC Name |
3,7-ditert-butyl-1,5-dinitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)11-7-13-14(15(9-11)19(21)22)8-12(18(4,5)6)10-16(13)20(23)24/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWQZUTMGLDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2[N+](=O)[O-])C(C)(C)C)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369588 | |
Record name | 3,7-Di-tert-butyl-1,5-dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20870-37-5 | |
Record name | 3,7-Di-tert-butyl-1,5-dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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